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Compound of Interest

Compound Name: 3-Bromo-6-methoxypicolinonitrile

Cat. No.: B1523325 Get Quote

This guide provides a comprehensive technical overview of 3-Bromo-6-
methoxypicolinonitrile, a key heterocyclic building block relevant to researchers, medicinal

chemists, and professionals in drug development. We will delve into its chemical and physical

properties, synthesis, reactivity, and applications, with a focus on the causal reasoning behind

its utility in modern organic synthesis.

Introduction and Strategic Importance
3-Bromo-6-methoxypicolinonitrile, also known as 3-bromo-6-methoxy-2-pyridinecarbonitrile,

is a strategically important intermediate in medicinal chemistry.[1] Its structure, featuring a

pyridine ring substituted with a bromine atom, a methoxy group, and a nitrile group, offers

multiple reaction sites for diversification. The electron-withdrawing nature of the nitrile and the

pyridine nitrogen, combined with the specific placement of the bromo and methoxy groups,

creates a unique electronic landscape that dictates its reactivity and makes it a valuable

scaffold for building more complex molecules, particularly in the synthesis of kinase inhibitors.

[2]

Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is foundational for

its application in synthesis. These properties dictate reaction conditions, purification strategies,

and structural confirmation.

Physical Properties
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While extensive experimental data on the physical properties of 3-Bromo-6-
methoxypicolinonitrile is not widely published, information from commercial suppliers and

predictive models provides a working profile.

Property Value Source

CAS Number 1186637-43-3 [3][4][5]

Molecular Formula C₇H₅BrN₂O [1][4][6]

Molecular Weight 213.03 g/mol [1]

Appearance Solid (typical)

Purity
≥95% - 98% (commercial

grades)
[3][4]

Storage
Store in a cool, dry place,

sealed.
[3]

Predicted XlogP 1.9 [6]

Note: Melting point and boiling point data are not consistently available in public literature.

Researchers should perform their own characterization.

Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity and purity of 3-Bromo-6-
methoxypicolinonitrile after synthesis or before use.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR provides precise

information about the electronic environment of the hydrogen atoms on the pyridine ring and

the methoxy group. A key synthesis patent provides the following experimental data.[2]

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.73 (d, J=8.8 Hz, 1H), 6.94 (d, J=8.8 Hz, 1H), 4.02 (s,

3H).[2]

Interpretation:
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The two doublets at 7.73 and 6.94 ppm correspond to the two aromatic protons on the

pyridine ring. Their coupling constant (J=8.8 Hz) is characteristic of ortho-coupling,

confirming their adjacent positions.

The singlet at 4.02 ppm integrates to three protons and is indicative of the methoxy (-

OCH₃) group.

¹³C NMR, Infrared (IR), and Mass Spectrometry (MS): While specific, verified experimental

spectra for ¹³C NMR and IR are not readily available in peer-reviewed literature, the expected

signals can be predicted based on the structure. Mass spectrometry data confirms the

molecular weight.

Mass Spectrometry (Predicted):

[M+H]⁺: 212.96581 m/z

[M+Na]⁺: 234.94775 m/z

The presence of a bromine atom would be evident from the characteristic M/M+2 isotopic

pattern (approx. 1:1 ratio).[6]

Infrared Spectroscopy (Expected Absorptions):

~2230 cm⁻¹ for the C≡N (nitrile) stretch.

~1600-1450 cm⁻¹ for the C=C and C=N stretching vibrations of the pyridine ring.

~1250-1000 cm⁻¹ for the C-O (ether) stretch.

Synthesis and Manufacturing
The synthesis of 3-Bromo-6-methoxypicolinonitrile is a multi-step process that requires

careful control of reagents and conditions to achieve regioselectivity. A key route is detailed in

patent literature, starting from 2,6-dichloro-3-nitropyridine.[2]

Key Synthetic Protocol
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The following protocol is an adapted summary of a patented synthetic route, highlighting the

chemical transformations and the rationale behind them.

Workflow Diagram: Synthesis of 3-Bromo-6-methoxypicolinonitrile
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Step 1: Selective Methoxylation

Step 2: Reduction of Nitro Group

Step 3: Sandmeyer-type Reaction (Bromination)

Step 4: Cyanation

2,6-Dichloro-3-nitropyridine

2-Chloro-6-methoxy-3-nitropyridine

 Regioselective SNAr
(C6 position is more activated)

Sodium Methoxide (NaOMe)
in Methanol (MeOH)

5-Amino-2-chloro-6-methoxypyridine

 Chemoselective Reduction

Iron (Fe) powder
Ammonium Chloride (NH4Cl)

5-Bromo-2-chloro-6-methoxypyridine

 Diazotization followed
by Bromination

1. t-BuONO, CuBr2
2. Acetonitrile

3-Bromo-6-methoxypicolinonitrile
(Final Product)

 Palladium-catalyzed
Cross-coupling

Zn(CN)2, Pd2(dba)3
dppf, DMF

Click to download full resolution via product page

Caption: Synthetic pathway to 3-Bromo-6-methoxypicolinonitrile.
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Step-by-Step Methodology:

Selective Methoxylation: 2,6-Dichloro-3-nitropyridine is treated with sodium methoxide in

methanol. The C6 position is more activated towards nucleophilic aromatic substitution

(SₙAr) than the C2 position due to the electronic influence of the adjacent nitro group,

leading to the preferential formation of 2-chloro-6-methoxy-3-nitropyridine.[2]

Nitro Group Reduction: The nitro group of 2-chloro-6-methoxy-3-nitropyridine is reduced to

an amine. A common and effective method is using iron powder in the presence of an acidic

catalyst like ammonium chloride in a solvent such as ethanol/water. This chemoselective

reduction leaves the chloro and methoxy groups intact.[2]

Sandmeyer-type Bromination: The resulting 5-amino-2-chloro-6-methoxypyridine is

converted to the corresponding bromo derivative. This is achieved via diazotization of the

amino group using a nitrite source (e.g., tert-butyl nitrite) followed by reaction with a bromide

source, such as copper(II) bromide.[2]

Palladium-Catalyzed Cyanation: The final step involves the conversion of the chloro group at

the 2-position to a nitrile. This is typically accomplished through a palladium-catalyzed cross-

coupling reaction using a cyanide source like zinc cyanide (Zn(CN)₂), a palladium catalyst

(e.g., Pd₂(dba)₃), and a suitable phosphine ligand (e.g., dppf).[2]

Chemical Reactivity and Synthetic Utility
The functionality of 3-Bromo-6-methoxypicolinonitrile makes it a versatile substrate for

constructing complex heterocyclic systems. Its reactivity is centered around the bromine atom

at C3 and the nitrile group at C2.

Palladium-Catalyzed Cross-Coupling Reactions
The C3-bromo substituent is a prime handle for palladium-catalyzed cross-coupling reactions,

such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic

synthesis for forming C-C bonds.[7][8]

Conceptual Suzuki Coupling Workflow:
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3-Bromo-6-methoxypicolinonitrile

3-Aryl-6-methoxypicolinonitrileAryl/Heteroaryl
Boronic Acid or Ester

Pd Catalyst (e.g., Pd(PPh₃)₄)
+ Base (e.g., K₂CO₃)

Click to download full resolution via product page

Caption: General scheme for Suzuki coupling of the title compound.

Mechanistic Considerations: The Suzuki reaction proceeds via a catalytic cycle involving

oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation

with the boronic acid derivative and reductive elimination to yield the coupled product and

regenerate the catalyst.[9] The choice of catalyst, ligand, base, and solvent is crucial for

achieving high yields and can be tailored for specific coupling partners.[10] This reaction allows

for the introduction of a wide array of aryl and heteroaryl groups at the C3 position, which is a

common strategy in drug discovery to probe structure-activity relationships (SAR).

Nucleophilic Substitution and Cyclization Reactions
The pyridine ring, activated by the electron-withdrawing nitrile group, can participate in

nucleophilic substitution reactions. More significantly, the nitrile and bromo groups are

strategically positioned to act as precursors for the synthesis of fused heterocyclic systems.

Application in Pyrido[2,3-b]pyrazine Synthesis: A primary application of 3-Bromo-6-
methoxypicolinonitrile is in the synthesis of pyrido[2,3-b]pyrazine derivatives, which are

potent kinase inhibitors.[2]

Experimental Protocol: Synthesis of a Pyrido[2,3-b]pyrazin-7(8H)-one Intermediate

Reaction Setup: In a suitable reaction vessel, dissolve 3-Bromo-6-methoxypicolinonitrile
(1.0 equiv.) and a primary amine (e.g., 2-amino-2-methyl-1-propanol, ~1.2 equiv.) in a polar

aprotic solvent like DMAc.[2]
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Base and Catalyst: Add a non-nucleophilic base such as cesium carbonate (Cs₂CO₃, ~2.0

equiv.) and a palladium catalyst system, for example, Pd₂(dba)₃ with a ligand like Xantphos.

[2]

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at

a temperature typically ranging from 80-120 °C. The reaction progress is monitored by HPLC

or TLC.[2]

Workup and Purification: After completion, the reaction is cooled, diluted with water, and

extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are

washed, dried, and concentrated. The crude product is then purified by column

chromatography.

Causality of the Reaction: This transformation is a tandem reaction. It begins with a Buchwald-

Hartwig-type amination where the primary amine displaces the bromine atom. The resulting

intermediate then undergoes an intramolecular cyclization, where the amine attacks the nitrile

carbon, leading to the formation of the fused pyrazine ring. This efficient one-pot process

rapidly builds molecular complexity.

Applications in Drug Discovery
Heterocyclic compounds are foundational to medicinal chemistry. 3-Bromo-6-
methoxypicolinonitrile serves as a crucial intermediate for synthesizing compounds that

target key biological pathways, particularly in oncology.

Kinase Inhibitors: The pyrido[2,3-b]pyrazine core synthesized from this intermediate is a known

"hinge-binding" motif for many protein kinases.[2] Kinases are critical regulators of cell

signaling, and their dysregulation is a hallmark of cancer. By using 3-Bromo-6-
methoxypicolinonitrile, medicinal chemists can readily synthesize libraries of substituted

pyrido[2,3-b]pyrazines to optimize potency, selectivity, and pharmacokinetic properties against

specific kinase targets.[2]

Safety and Handling
As a laboratory chemical, 3-Bromo-6-methoxypicolinonitrile must be handled with

appropriate safety precautions.
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GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautions:

Work in a well-ventilated fume hood.[1]

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves,

and a lab coat.[1]

Avoid contact with skin and eyes and avoid inhalation of dust or vapors.[1]

Wash hands thoroughly after handling.

Dispose of waste according to institutional and local regulations.[1]

Conclusion
3-Bromo-6-methoxypicolinonitrile is a high-value building block for organic synthesis,

particularly in the field of drug discovery. Its well-defined reactivity, centered on palladium-

catalyzed cross-coupling at the C3-bromo position and its utility in forming fused heterocyclic

systems like pyrido[2,3-b]pyrazines, makes it an indispensable tool for medicinal chemists. This

guide has provided a detailed overview of its properties, synthesis, and reactivity, offering a

foundation for its effective application in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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